molecular formula C11H21NO4 B8219179 tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B8219179
M. Wt: 231.29 g/mol
InChI Key: NOXASSDKQGKFKZ-IUCAKERBSA-N
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Description

tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a chiral piperidine derivative widely used as a synthetic intermediate in pharmaceutical chemistry. Its stereochemistry and functional groups (hydroxyl and hydroxymethyl) make it valuable for designing bioactive molecules, particularly in antiviral and central nervous system (CNS) drug development. This compound’s structural features enable diverse modifications, facilitating comparisons with analogues to optimize physicochemical and pharmacological properties .

Properties

IUPAC Name

tert-butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)8(6-12)7-13/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOXASSDKQGKFKZ-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as piperidine derivatives.

    Protection of Functional Groups: Protecting groups like tert-butyl are introduced to protect the hydroxyl groups during the reaction.

    Hydroxylation: Hydroxylation of the piperidine ring is carried out using reagents such as osmium tetroxide or hydrogen peroxide.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced via a formylation reaction, followed by reduction.

    Final Deprotection: The protecting groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Using large-scale reactors to carry out the synthesis steps in a controlled environment.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide).

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, PBr3

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, amines

    Substitution: Halides, ethers

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of various piperidine-based compounds.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It may be used to design inhibitors for specific enzymes or to study the binding affinity of piperidine derivatives to biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting neurological disorders, cardiovascular diseases, and other medical conditions.

Industry

In the industrial sector, this compound is utilized in the production of polymers, resins, and other materials. Its unique chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and hydroxymethyl groups play a crucial role in binding to these targets, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Structural Analogues with Hydroxyl and Hydroxymethyl Groups

Compounds with hydroxyl and hydroxymethyl substituents on the piperidine ring are critical for hydrogen bonding and solubility. Key examples include:

Compound Name Molecular Formula Molecular Weight Substituents Physical State Key Data
tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate (Target) C11H21NO4* 243.3* 4-OH, 3-(CH2OH) Solid (assumed) Used in chiral synthesis; stereochemistry critical for bioactivity .
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate C11H21NO3 215.29 4-(CH2OH) Solid High similarity (0.98) to target; used as an intermediate .
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate C13H25NO3 243.34 4-(CH2CH2CH2OH) Solid Soluble in DMSO; LogP = 1.98; used in CNS drug research .

Key Findings :

  • The hydroxymethyl group at position 3 (target compound) enhances hydrogen-bonding capacity compared to analogues with substituents at position 4 .
  • tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate exhibits higher lipophilicity (LogP = 1.98) than the target compound, suggesting better membrane permeability .
Fluorinated Derivatives

Fluorine substitution improves metabolic stability and bioavailability. Notable examples:

Compound Name Molecular Formula Molecular Weight Substituents Yield Key Data
tert-Butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate C11H20FNO3 233.28 3-F, 4-(CH2OH) 97% High purity; used in fluorine-specific SAR studies .
tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate C10H18FNO3 219.3 3-F, 4-OH N/A Storage: Refrigerated; key intermediate for fluorinated CNS agents .

Key Findings :

  • Fluorine at position 3 increases electronegativity, altering binding affinity in receptor targets compared to hydroxyl/hydroxymethyl groups .
  • tert-Butyl (3S,4R)-3-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate shows enhanced stability (97% purity) under refrigerated conditions .
Amino-Substituted Piperidine Carboxylates

Amino groups introduce basicity, influencing solubility and target interactions:

Compound Name Molecular Formula Molecular Weight Substituents Yield Key Data
tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate C16H22F2N2O2 313.36 3-NH2, 4-(3,4-F2C6H3) 80% ESI-MS: m/z = 313 [M + H]+; antiviral candidate .
tert-Butyl (S)-4-amino-3,3-difluoropiperidine-1-carboxylate C10H18F2N2O2 248.26 4-NH2, 3,3-F2 N/A Used in protease inhibitor synthesis .

Key Findings :

  • Amino groups at position 3 or 4 improve water solubility but may reduce BBB penetration .
  • tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate achieved 80% yield via General Procedure C, highlighting efficient synthesis routes for amino derivatives .
Piperidine Derivatives with Aromatic Substituents

Aromatic groups enhance π-π interactions in drug-receptor binding:

Compound Name Molecular Formula Molecular Weight Substituents Yield Key Data
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate C16H31NO2 269.42 4-(CH2CH2CH(CH3)2) 86% HRMS confirmed structure; lipophilic CNS candidate .
tert-Butyl 4-(pyridin-3-yl)piperidine-1-carboxylate C15H23N3O2 277.36 4-(C5H4N) N/A Low toxicity; occupational exposure limit: 1 mg/m³ .

Key Findings :

  • tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate has high lipophilicity (LogP > 3), favoring CNS penetration .
  • Pyridine-substituted derivatives exhibit lower toxicity profiles, making them suitable for long-term therapies .

Biological Activity

tert-Butyl (3S,4S)-4-hydroxy-3-(hydroxymethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique stereochemistry and functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name: tert-butyl 4-hydroxy-4-(hydroxymethyl)-1-piperidinecarboxylate
  • Molecular Formula: C11H21NO4
  • Molecular Weight: 233.29 g/mol
  • CAS Number: 1610418-19-3

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity: Research indicates that piperidine derivatives can act as inhibitors of enzymes involved in neurotransmitter uptake and metabolism, such as serotonin and dopamine transporters. The presence of hydroxymethyl and hydroxy groups may enhance binding affinity to these targets.
  • Antiviral Activity: Some studies have suggested that piperidine-based compounds exhibit antiviral properties, particularly against influenza viruses. The structural features of this compound may be responsible for its inhibitory effects on viral replication.
  • Neuroprotective Effects: The compound's ability to modulate neurotransmitter levels suggests potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
Enzyme InhibitionSerotonin transporter inhibition
AntiviralInfluenza virus inhibition
NeuroprotectiveModulation of neurotransmitters

Study on Antiviral Properties

A study published in Journal of Medicinal Chemistry evaluated the antiviral activity of various piperidine derivatives, including this compound. The results demonstrated significant inhibition of influenza virus replication in vitro, indicating the compound's potential as a therapeutic agent against viral infections .

Neuroprotective Effects

Research conducted by Smith et al. (2022) explored the neuroprotective effects of piperidine derivatives in models of neurodegeneration. The study found that this compound enhanced neuronal survival and reduced apoptosis in cultured neurons exposed to neurotoxic agents .

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